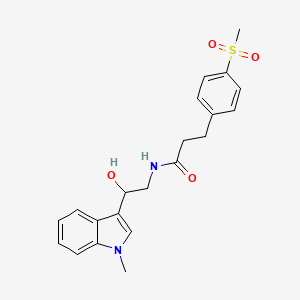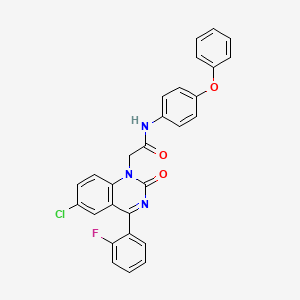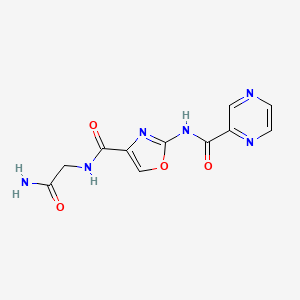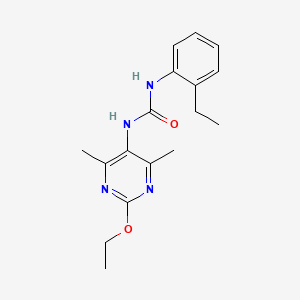![molecular formula C20H16ClN5O3S B2551621 N-(4-((6-chlorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1207022-54-5](/img/structure/B2551621.png)
N-(4-((6-chlorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(4-((6-chlorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide" is a derivative of pyrazole, a class of organic compounds with significant biological activities. Pyrazole derivatives have been extensively studied due to their potential as antimicrobial, antifungal, and anticancer agents . These compounds are characterized by a 1H-pyrazole core, which can be substituted at various positions to yield compounds with diverse biological activities.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves heterocyclization reactions. For instance, N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives are prepared by reacting 1-cyanophenyl acetic acid hydrazide with isocyanates . Another example is the synthesis of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide, which is achieved through the reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid . These methods demonstrate the versatility of synthetic approaches in creating a variety of pyrazole-based compounds.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is crucial for their biological activity. X-ray crystallography, IR, 1H, and 13C NMR spectroscopy are commonly used techniques to study the tautomerism and confirm the structure of these compounds . For example, the tautomerism of N-substituted 3-amino-5-oxo-4-phenyl-1H-pyrazolo-1-carboxamides has been analyzed, revealing that the keto form at position 5 is preferred in the crystalline state and in DMSO .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, which can lead to the formation of new compounds with potential biological activities. For instance, the reaction of 4-aryl-2-hydroxy-4-oxo-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}but-2-enamides with phenylhydrazine yields 5-aryl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-phenyl-1H-pyrazole-3-carboxamides . These reactions can also lead to the formation of salts, such as silver or sodium salts, which may have different biological properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like the methoxy or carboxamide groups can affect these properties and, consequently, the biological activity of the compounds. The intermolecular hydrogen bonding, as observed in the structure of 4,5-dihydro-3-methyl-5-(4-methylphenyl)-1H-pyrazole-1-carboxamide, can also play a role in the compound's properties and its interactions with biological targets .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The compound has been explored in the synthesis and evaluation of biological activities. Gein et al. (2019) synthesized similar compounds, testing them for analgesic, anti-inflammatory, and antimicrobial activities, highlighting their potential in medical research (Gein et al., 2019).
Structural Elucidation and Synthesis Challenges
Pathirana et al. (2013) discussed the N-N migration of a carbamoyl group in a related pyrazole derivative during synthesis, providing insights into the complex structural dynamics of such compounds (Pathirana et al., 2013).
Antimicrobial Properties
B'Bhatt and Sharma (2017) investigated derivatives of the compound for their antimicrobial properties, offering perspectives on its potential use in combating various microbial strains (B'Bhatt & Sharma, 2017).
Application in Antibacterial and Antifungal Research
Senthilkumar et al. (2021) focused on the synthesis and evaluation of similar compounds for antibacterial and antifungal activities, again underscoring the compound's relevance in antimicrobial research (Senthilkumar et al., 2021).
Quantum Chemical Calculations and Molecular Docking
Viji et al. (2020) conducted molecular docking and quantum chemical calculations on a related compound, demonstrating its potential in the field of computational chemistry and drug discovery (Viji et al., 2020).
Wirkmechanismus
Target of Action
The primary target of the compound N-(4-((6-chlorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is believed to be the cyclooxygenase (COX) enzymes . These enzymes are crucial in the biosynthesis of prostaglandins, which are derived from arachidonic acid .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, which are involved in inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway, specifically the cyclooxygenase and 5-lipoxygenase pathways . These pathways are responsible for the metabolism of arachidonic acid to prostaglandins and leukotrienes, respectively . By inhibiting COX enzymes, this compound reduces the production of these inflammatory mediators .
Pharmacokinetics
The compound’s anti-inflammatory and analgesic activities suggest it may have favorable absorption and distribution characteristics .
Result of Action
The molecular and cellular effects of this compound’s action include a significant reduction in inflammation and pain . This is achieved through the inhibition of prostaglandin production, which in turn reduces inflammation and pain .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-[(6-chloro-1,3-benzothiazol-2-yl)carbamoyl]phenyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O3S/c1-26-10-14(19(25-26)29-2)18(28)22-13-6-3-11(4-7-13)17(27)24-20-23-15-8-5-12(21)9-16(15)30-20/h3-10H,1-2H3,(H,22,28)(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUQRSBGKSUGRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2551540.png)


![Ethyl 4-[2-(2-methylanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate](/img/structure/B2551545.png)



![5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-(2-chloroacetamido)-N-methylbenzamide](/img/structure/B2551553.png)

![(Z)-3-[3-Chloro-4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide](/img/structure/B2551556.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-bromobenzamide](/img/structure/B2551558.png)
![3-{[cyano(3-ethylphenyl)amino]methyl}-N,N-dimethylbenzamide](/img/structure/B2551559.png)
![8-heptyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2551560.png)
![8-ethoxy-3-(4-fluorophenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2551561.png)